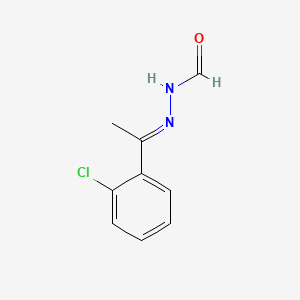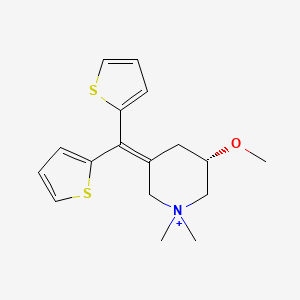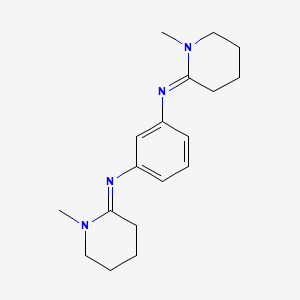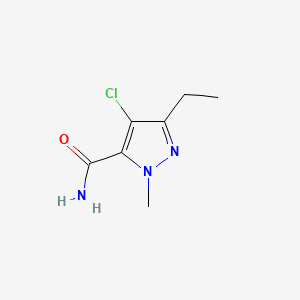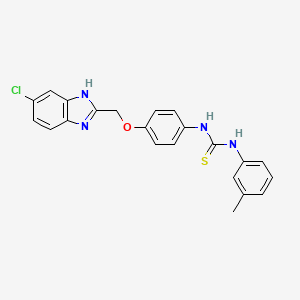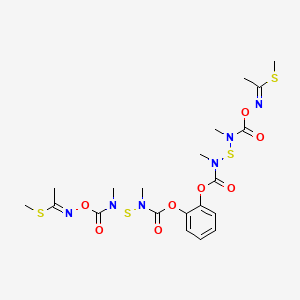
Ascorbigen B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascorbigen B is a compound belonging to the glucosinolate family, primarily found in Brassica vegetables such as cabbage, broccoli, and cauliflower . It is formed from its precursor glucobrassicin through enzymatic hydrolysis, followed by a reaction with L-ascorbic acid . This compound is known for its potential anticarcinogenic, immunomodulating, and antioxidative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ascorbigen B is synthesized through the condensation of 3-hydroxymethylindole and its derivatives with L-ascorbic acid at a pH of 3-5 . The most convenient method for preparing 3-hydroxymethylindoles, which are key compounds in ascorbigen synthesis, involves the reduction of the corresponding 3-formylindoles using sodium borohydride . Another method involves the reaction of indoles with formaldehyde and L-ascorbic acid .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic hydrolysis of glucobrassicin by myrosinase, followed by a spontaneous reaction of the emerging intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Ascorbigen B undergoes various chemical reactions, including oxidation, reduction, and substitution . The degradation of this compound in acidic medium causes the release of L-ascorbic acid and the formation of methylideneindolenine . In more alkaline medium, the degradation results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium borohydride for reduction and formaldehyde for condensation reactions . The reaction conditions typically involve a pH range of 3-5 and temperatures that facilitate the enzymatic hydrolysis of glucobrassicin .
Major Products
The major products formed from the reactions of this compound include methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Applications De Recherche Scientifique
Ascorbigen B has a wide range of scientific research applications:
Mécanisme D'action
Ascorbigen B exerts its effects through various molecular targets and pathways. It induces phase I and II enzymes that are centrally involved in the detoxification of xenobiotics . The compound also releases L-ascorbic acid under physiological conditions, contributing to its antioxidative and antiscorbutic activities . The indole moiety of this compound plays a crucial role in scavenging radicals, leading to the formation of indole-3-aldehyde as one of the final reaction products .
Comparaison Avec Des Composés Similaires
Ascorbigen B is unique compared to other similar compounds due to its specific formation from glucobrassicin and L-ascorbic acid . Similar compounds include:
Indole-3-carbinol: Formed by the hydrolysis of glucobrassicin and known for its anticarcinogenic properties.
3,3’-Diindolylmethane: A breakdown product of indole-3-carbinol with potential anticancer effects.
1-Methoxyindole-3-carbinol: Another derivative of glucobrassicin with similar biological activities.
This compound stands out due to its unique chemical structure and the specific conditions required for its formation, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
26548-49-2 |
|---|---|
Formule moléculaire |
C15H15NO6 |
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |
Clé InChI |
OMSJCIOTCFHSIT-NEBZKDRISA-N |
SMILES isomérique |
C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
SMILES canonique |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





